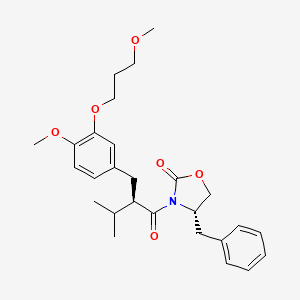

(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one

Description

This compound is a chiral oxazolidinone derivative featuring a benzyl group at the 4-position and a complex acyl chain at the 3-position. The acyl moiety includes a 4-methoxy-3-(3-methoxypropoxy)benzyl group and a 3-methylbutanoyl group, with defined stereochemistry at both the oxazolidinone (S-configuration) and the acyl chain (R-configuration). It serves as a critical intermediate in pharmaceutical synthesis, particularly for the antihypertensive drug Aliskiren, a renin inhibitor . Its structural complexity and stereochemical precision make it a benchmark for studying chiral auxiliaries and regioselective reactions.

Properties

CAS No. |

1332598-48-7 |

|---|---|

Molecular Formula |

C27H35NO6 |

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(4S)-4-benzyl-3-[(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C27H35NO6/c1-19(2)23(16-21-11-12-24(32-4)25(17-21)33-14-8-13-31-3)26(29)28-22(18-34-27(28)30)15-20-9-6-5-7-10-20/h5-7,9-12,17,19,22-23H,8,13-16,18H2,1-4H3/t22-,23+/m0/s1 |

InChI Key |

NZCPISUFGDFLMX-XZOQPEGZSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to the oxazolidinone class, which is widely used in asymmetric synthesis. Key structural analogs include:

Key Observations :

- The target compound’s 4-methoxy-3-(3-methoxypropoxy)benzyl group distinguishes it from simpler analogs, enhancing steric bulk and electronic effects for selective reactivity .

- Substitutions at the 3-position (e.g., hexanoyl, phenylpropanoyl) alter solubility and steric hindrance, impacting their utility in specific synthetic pathways .

Stereochemical Comparisons

Stereochemistry critically influences reactivity and application:

- Target Compound: The (S)-oxazolidinone and (R)-acyl configuration enable precise chiral induction in Aliskiren synthesis. This stereochemical pairing ensures high enantiomeric excess in the final product .

- (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one (CAS 145589-03-3): The R-configuration at the oxazolidinone core makes it a mirror-image analog, often used to produce enantiomeric intermediates .

- (S)-4-Benzyl-3-((2R,3S)-3-Hydroxy-2-Methylbutanoyl)Oxazolidin-2-One: A related compound with additional hydroxyl functionality; its (2R,3S) configuration demonstrates how stereochemistry governs downstream product formation (e.g., methyl (2R,3S)-3-hydroxy-2-methylbutanoate) .

Pharmaceutical Relevance

The compound’s role in Aliskiren synthesis underscores its importance in hypertension treatment. Its chiral auxiliary properties enable efficient enantioselective synthesis, reducing racemization risks .

Comparative Reactivity

Limitations

- Stereochemical Sensitivity: Minor deviations in configuration (e.g., R vs. S) can render the compound unsuitable for specific targets, as seen in CAS 145589-03-3 .

- Synthetic Complexity : The multi-step synthesis of the target compound limits scalability compared to analogs like CAS 104266-90-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.